molecular formula C20H18F5N5O B10945015 (2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10945015
M. Wt: 439.4 g/mol
InChI Key: HOWTWIQSGVMNMV-AATRIKPKSA-N
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Description

(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a pentafluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the pentafluorobenzyl group. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and compounds with pentafluorobenzyl groups. Examples include:

  • 3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazole
  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18F5N5O

Molecular Weight

439.4 g/mol

IUPAC Name

(E)-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H18F5N5O/c1-4-29-8-12(7-26-29)5-6-14(31)27-20-10(2)28-30(11(20)3)9-13-15(21)17(23)19(25)18(24)16(13)22/h5-8H,4,9H2,1-3H3,(H,27,31)/b6-5+

InChI Key

HOWTWIQSGVMNMV-AATRIKPKSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC3=C(C(=C(C(=C3F)F)F)F)F)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C(=C(C(=C3F)F)F)F)F)C

Origin of Product

United States

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